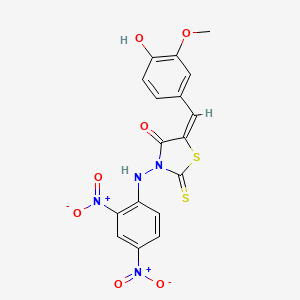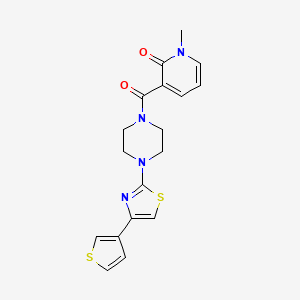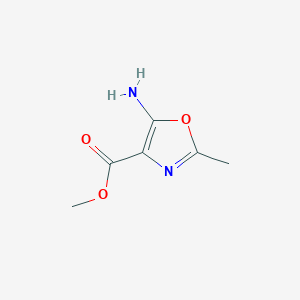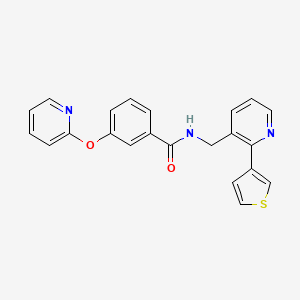
(E)-3-((2,4-二硝基苯基)氨基)-5-(4-羟基-3-甲氧基苯基)亚硫代噻唑烷-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of thiazolidinone derivatives involves the condensation of rhodanine or related thioxothiazolidinones with aldehydes or ketones in the presence of catalysts such as zinc chloride or using microwave-assisted synthesis methods. These reactions typically result in the formation of benzylidene derivatives with high yields, demonstrating the versatility and efficiency of thiazolidinone synthesis techniques (Patel et al., 2010), (Zidar, Nace et al., 2009).
Molecular Structure Analysis
Thiazolidinone derivatives exhibit a range of molecular structures, including hydrogen-bonded dimers, chains, and sheets, as demonstrated by crystallographic studies. These structures are influenced by various interactions, such as N-H...O hydrogen bonds, C-H...pi(arene) hydrogen bonds, and prototropic tautomerism, contributing to the compounds' chemical diversity and potential reactivity (Delgado et al., 2005), (Sydorenko et al., 2022).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in a variety of chemical reactions, including cycloadditions, condensations, and nucleophilic substitutions, leading to the formation of complex structures with functional groups that contribute to their chemical properties. These reactions are essential for the synthesis of derivatives with specific biological activities (Nagase, 1974).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure and substituents. These properties are crucial for the compounds' applications in material science and pharmaceutical formulations, as well as for their storage and handling (El-Gaby et al., 2009).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, including reactivity, stability, and biological activity, are determined by their molecular structure and functional groups. These compounds exhibit a wide range of biological activities, such as antimicrobial and antifungal effects, which are attributed to their ability to interact with biological targets through various mechanisms of action (Trotsko et al., 2018), (Krátký et al., 2023).
科学研究应用
结构和合成发展见解
1,3-噻唑啉-4-酮及其衍生物的合成和开发,包括格列酮和罗丹定,其历史根源可以追溯到19世纪中叶。这些化合物因其重要的药理学意义而受到认可,是几种商业药物的重要组成部分。已经开发了先进的合成方法,融入了绿色化学原则,以获得这些化合物。它们的结构多样性使其具有潜在的活性,可用于对抗多种疾病,预示着在药物化学领域有着光明的未来(Santos, Jones Junior, & Silva, 2018)。
药理学意义
与所讨论的化合物密切相关的2,4-噻唑烷二酮(TZD)骨架被探索其在发现针对特定疾病的新分子方面的多功能性,包括胰岛素抵抗和2型糖尿病(T2DM)。关于TZDs作为蛋白酪氨酸磷酸酶1B(PTP 1B)抑制剂的综述突出了结构修饰对抗PTP 1B活性谱的增强作用,PTP 1B是胰岛素信号传导的调节因子。这表明该化合物在开发潜在的T2DM治疗方案方面具有重要意义(Verma, Yadav, & Thareja, 2019)。
属性
IUPAC Name |
(5E)-3-(2,4-dinitroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O7S2/c1-28-14-6-9(2-5-13(14)22)7-15-16(23)19(17(29)30-15)18-11-4-3-10(20(24)25)8-12(11)21(26)27/h2-8,18,22H,1H3/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEMUMJJGVILFS-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2482433.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2482436.png)
![ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate](/img/structure/B2482437.png)




![2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2482444.png)
![N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2482445.png)

![6-[N'-(thiophene-2-carbonyl)hydrazinecarbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2482451.png)
![6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2482454.png)
![8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2482455.png)